
1-Chloro-1-methyl-2,5-diphenyl-1H-silole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silacyclopenta-2,4-diene, 1-chloro-1-methyl-2,5-diphenyl- is a unique organosilicon compound characterized by its silacyclopentadiene core. This compound is notable for its potential applications in various fields, including organic synthesis and materials science. The presence of silicon in the ring structure imparts distinct chemical properties compared to its carbon analogs.
准备方法
The synthesis of Silacyclopenta-2,4-diene, 1-chloro-1-methyl-2,5-diphenyl- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the silacyclopentadiene ring. This can be achieved through the reaction of dichlorosilane with a suitable diene precursor under controlled conditions.
Reaction Conditions: The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the silacyclopentadiene ring. The reaction temperature and solvent choice are critical factors that influence the yield and purity of the product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is essential for large-scale synthesis.
化学反应分析
Silacyclopenta-2,4-diene, 1-chloro-1-methyl-2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of silacyclopentadiene oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silacyclopentadiene hydrides.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium alkoxides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silacyclopentadiene oxides, while substitution reactions can produce a variety of functionalized silacyclopentadienes.
科学研究应用
Silacyclopenta-2,4-diene, 1-chloro-1-methyl-2,5-diphenyl- has several scientific research applications:
Chemistry: In organic synthesis, this compound serves as a versatile building block for the construction of complex molecular architectures. Its unique reactivity allows for the development of novel synthetic methodologies.
Biology: The compound’s potential biological activity is being explored for applications in medicinal chemistry. Researchers are investigating its interactions with biological targets to develop new therapeutic agents.
Medicine: In the field of medicine, the compound is being studied for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a promising candidate for targeted drug delivery.
Industry: In the materials science industry, Silacyclopenta-2,4-diene, 1-chloro-1-methyl-2,5-diphenyl- is used in the development of advanced materials with unique properties. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.
作用机制
The mechanism of action of Silacyclopenta-2,4-diene, 1-chloro-1-methyl-2,5-diphenyl- involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other cellular components, resulting in a range of biological effects. The exact molecular pathways involved depend on the specific context and application of the compound.
相似化合物的比较
Silacyclopenta-2,4-diene, 1-chloro-1-methyl-2,5-diphenyl- can be compared with other similar compounds, such as:
Cyclopenta-2,4-diene: The carbon analog of Silacyclopenta-2,4-diene, which lacks the silicon atom in the ring structure. This difference imparts distinct chemical properties and reactivity.
1,4-Disilacyclohexa-2,5-diene: A related compound with two silicon atoms in the ring structure. This compound exhibits strong neutral cyclic cross-hyperconjugation, which influences its electronic properties.
Cyclohexa-2,5-diene-1,4-dione: Another related compound with a different ring structure and functional groups. Its reactivity and applications differ significantly from those of Silacyclopenta-2,4-diene, 1-chloro-1-methyl-2,5-diphenyl-.
属性
CAS 编号 |
100840-06-0 |
|---|---|
分子式 |
C17H15ClSi |
分子量 |
282.8 g/mol |
IUPAC 名称 |
1-chloro-1-methyl-2,5-diphenylsilole |
InChI |
InChI=1S/C17H15ClSi/c1-19(18)16(14-8-4-2-5-9-14)12-13-17(19)15-10-6-3-7-11-15/h2-13H,1H3 |
InChI 键 |
YNPLLGQNFRVATO-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(C(=CC=C1C2=CC=CC=C2)C3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


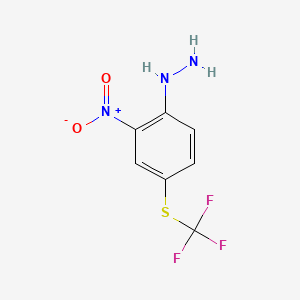
![4-Bromo-3-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14067741.png)
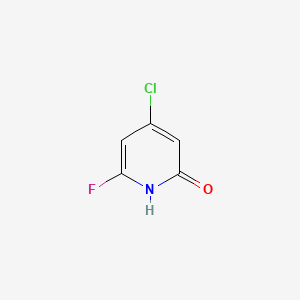
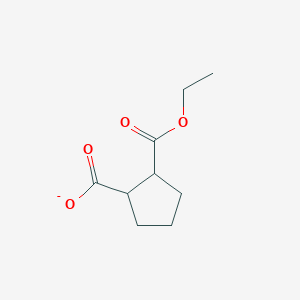
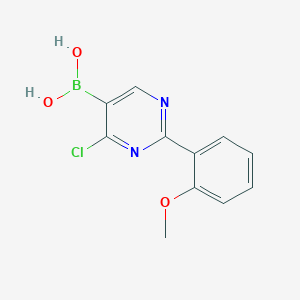

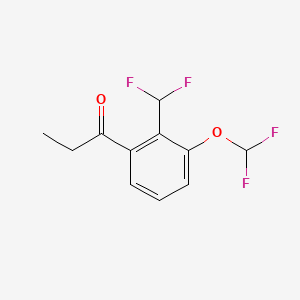
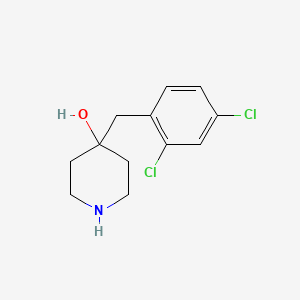
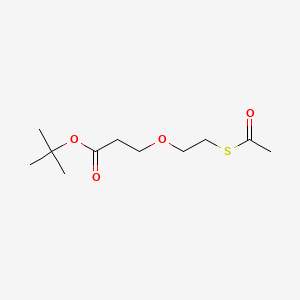
![(1R,3E,5S)-3-[(2E)-2-[(3aS,7aS)-1-[(E,2S)-6-ethyl-6-hydroxyoct-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-fluoro-4-methylidenecyclohexan-1-ol](/img/structure/B14067783.png)
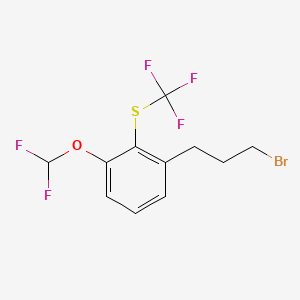
![Methyl 3-{[2-(thiophen-3-yl)ethyl]amino}but-2-enoate](/img/structure/B14067795.png)
![1,4-Bis[2-(3,4-dimethoxyphenyl)ethyl]piperazine-2,5-dione](/img/structure/B14067805.png)
![[2-Chloro-5-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14067808.png)
